Predicted LogP Differentiates Regioisomeric Triazole-3-thiols for Solubility-Optimized Selection
The target compound exhibits a predicted LogP of 3.3314 [1], markedly lower than that of its regioisomer 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, which has a LogP of 4.1871 . This –0.8557 log-unit difference indicates substantially greater polarity, which can translate into improved aqueous solubility and altered membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3314 (predicted, JChem via Chembase) |
| Comparator Or Baseline | 5-(4-Chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 73216-27-0), LogP = 4.1871 (predicted, Chemscene) |
| Quantified Difference | ΔLogP = –0.8557 |
| Conditions | In silico prediction; target by JChem (Chembase), comparator by Chemscene computational package. |
Why This Matters
A lower LogP favors aqueous solubility and may reduce non-specific binding, making this compound preferable for assays requiring higher polarity or for solubility-challenged derivative series.
- [1] Chembase. 4-(4-Chlorophenyl)-5-(4-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 721916-32-1). Chembase ID: 231143. LogP 3.3314. View Source
